Butan-1-ol;yttrium

Catalog No.
S1795658
CAS No.
111941-71-0
M.F
C12H30O3Y
M. Wt
311.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butan-1-ol;yttrium

CAS Number

111941-71-0

Product Name

Butan-1-ol;yttrium

IUPAC Name

butan-1-ol;yttrium

Molecular Formula

C12H30O3Y

Molecular Weight

311.27 g/mol

InChI

InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3;

InChI Key

DFOMPYFFBAELGP-UHFFFAOYSA-N

SMILES

CCCCO.CCCCO.CCCCO.[Y]

Canonical SMILES

CCCCO.CCCCO.CCCCO.[Y]

Precursor for SOFC Electrode Materials

Yttrium(III) butoxide solution serves as a precursor for creating composite film electrodes in SOFCs []. SOFCs are a promising clean energy technology that converts chemical energy into electricity through an electrochemical reaction at high temperatures. Yttrium-based materials are crucial components of SOFCs due to their excellent ionic conductivity and chemical stability at these elevated temperatures [].

Butan-1-ol, also known as n-butanol, is a primary alcohol with the chemical formula C4H10OC_{4}H_{10}O. It appears as a colorless liquid with a slightly sweet odor and is one of four isomers of butanol. Its structure consists of a straight-chain of four carbon atoms, with the hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol. The compound has a molar mass of 74.12 g/mol, a density of 0.81g/cm30.81g/cm^3, a melting point of -89.8 °C, and a boiling point of 117.7 °C .

Butan-1-ol is produced naturally during fermentation processes involving sugars and is present in various foods and beverages. It serves multiple industrial purposes, including its use as a solvent in the production of coatings, plastics, and resins .

  • Esterification: Reacts with acids to form esters.
    Butan 1 ol+AcidEster+Water\text{Butan 1 ol}+\text{Acid}\rightarrow \text{Ester}+\text{Water}
  • Oxidation: Can be oxidized to butanoic acid using potassium permanganate or chromic acid.
    CH3CH2CH2CH2OH+[O]CH3CH2CH2COOH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}+[O]\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}
  • Dehydration: When passed over a catalyst like silicon(IV) oxide, it can lose water to form butene.
    CH3CH2CH2CH2OHΔButene+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}\xrightarrow{\Delta}\text{Butene}+H_2O
  • Halogenation: Reacts with halogens such as hydrogen bromide to form alkyl halides.
    CH3CH2CH2CH2OH+HBrCH3CH2CH2Br+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}+HBr\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br}+H_2O

Butan-1-ol exhibits various biological activities. It is recognized as a metabolite produced by certain yeast species during fermentation processes, particularly by Saccharomyces cerevisiae. This compound has been studied for its potential effects on human health, including its role as an alcohol that can influence metabolic pathways and its potential toxicity at high concentrations .

Additionally, butan-1-ol has been used in studies examining its effects on cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers .

Butan-1-ol can be synthesized through several methods:

  • Hydroformylation: The predominant industrial method involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) to produce butyraldehyde, which is then hydrogenated to yield butan-1-ol.
  • Fermentation: Historically produced by the fermentation of carbohydrates using bacteria such as Clostridium acetobutylicum.
  • Reppe Reaction: Involves the reaction of propylene with carbon monoxide and water:
    CH3CH=CH2+H2O+2COCH3CH2CH2CH2OH+CO2CH_3CH=CH_2+H_2O+2CO\rightarrow CH_3CH_2CH_2CH_2OH+CO_2
  • Reduction of Butyric Acid: Butyric acid can be reduced using lithium aluminum hydride or other reducing agents to form butan-1-ol.

Butan-1-ol has various applications across different industries:

  • Solvent: Widely used as a solvent in paints, coatings, and adhesives due to its ability to dissolve many organic compounds.
  • Intermediate: Serves as an intermediate in the production of butyl acetate, which is used in paints and coatings.
  • Flavoring Agent: Utilized as an artificial flavoring agent in food products such as ice cream and baked goods .
  • Fuel Additive: Investigated for its potential use as a biofuel or fuel additive due to its favorable combustion properties.

Research on interaction studies involving butan-1-ol often focuses on its effects on biological systems and its interactions with other chemicals:

  • Membrane Interaction: Studies have shown that butan-1-ol can alter membrane fluidity and permeability due to its structural properties.
  • Toxicology Studies: Investigations into the toxic effects of butan-1-ol have indicated potential neurotoxic effects at high exposure levels.
  • Ligand Exchange Reactions: Butan-1-ol has been studied for its role in ligand exchange processes in coordination chemistry, particularly when used as a solvent for metal cations .

Several compounds share structural similarities with butan-1-ol, including:

Compound NameStructureUnique Characteristics
Butan-2-olC4H10OC_{4}H_{10}OSecondary alcohol; different physical properties
IsobutanolC4H10OC_{4}H_{10}OBranched structure; used as a fuel additive
Tert-butanolC4H10OC_{4}H_{10}OTertiary alcohol; less toxic than other alcohols
EthanolC2H6OC_{2}H_{6}OCommonly used alcohol; lower molecular weight

Each of these compounds exhibits unique characteristics that differentiate them from butan-1-ol, particularly regarding their reactivity, physical properties, and applications in various fields.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

311.125333 g/mol

Monoisotopic Mass

311.125333 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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